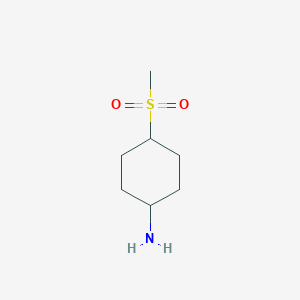

4-Methanesulfonylcyclohexan-1-amine

Übersicht

Beschreibung

4-Methanesulfonylcyclohexan-1-amine, also known as 4- (methanesulfonylmethyl)cyclohexan-1-amine hydrochloride, is a chemical compound with the molecular formula C8H17NO2S . It is typically stored at room temperature and is available in powder form . The compound has a molecular weight of 227.76 .

Molecular Structure Analysis

The InChI code for 4-Methanesulfonylcyclohexan-1-amine is 1S/C8H17NO2S.ClH/c1-12(10,11)6-7-2-4-8(9)5-3-7;/h7-8H,2-6,9H2,1H3;1H . This code provides a detailed representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Physical And Chemical Properties Analysis

4-Methanesulfonylcyclohexan-1-amine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 227.76 .Wissenschaftliche Forschungsanwendungen

Biomedical Applications: Drug Delivery

4-Methanesulfonylcyclohexan-1-amine: has gained attention in drug delivery due to its unique properties. Researchers have explored its use in metal–organic supercontainers (MOSCs), which are coordination cages sustained by metal–ligand interactions. These MOSCs possess multi-pore architectures with an endo cavity and multiple exo cavities. The well-defined binding domains of MOSCs efficiently encapsulate guest molecules, making them promising candidates for drug delivery systems .

Asymmetric Synthesis of Primary Amines

Enzymes derived from Neosartorya spp., specifically NfRedAm and NfisRedAm, exhibit distinctive activity among fungal RedAms. These enzymes can catalyze the synthesis of primary amines, including those derived from 4-Methanesulfonylcyclohexan-1-amine . The high conversions and excellent enantiomeric excess achieved using these enzymes make them valuable tools for asymmetric synthesis .

Chemical Synthesis and Ligand Design

Researchers have explored the chemical synthesis of ligands based on 4-Methanesulfonylcyclohexan-1-amine . These ligands can be tailored for specific applications, such as metal coordination chemistry, catalysis, or molecular recognition. Their unique structural features allow for precise tuning of binding properties and selectivity .

Supramolecular Chemistry

The compound’s rigid and directional metal–ligand bonds make it accessible for self-assembly into discrete coordination cages. These cages can host guest molecules, providing specific chemical microenvironments. Applications include gas storage, molecular recognition, and stabilization of reactive species. Researchers continue to explore novel supramolecular architectures based on this compound .

Materials Science: Gas Storage and Separation

The internal cavities of coordination cages derived from 4-Methanesulfonylcyclohexan-1-amine can selectively bind gas molecules. This property has implications for gas storage and separation technologies. By designing cage structures with suitable pore sizes, researchers aim to enhance gas adsorption and separation efficiency .

Catalysis and Stabilization of Reactive Species

The rigid framework of metal–organic supercontainers allows for the stabilization of reactive intermediates. Researchers investigate their potential as catalysts for various reactions. Additionally, the encapsulation of reactive species within the cages can alter their reactivity, leading to unique catalytic effects .

Safety and Hazards

The compound is associated with certain safety hazards. It has been classified under GHS07, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

Wirkmechanismus

Target of Action

It is known that sulfonamides, a class of compounds to which 4-methanesulfonylcyclohexan-1-amine belongs, primarily target bacterial enzymes involved in the synthesis of folic acid .

Mode of Action

Sulfonamides generally act by inhibiting the synthesis of folic acid in bacteria, which is crucial for their growth and reproduction .

Biochemical Pathways

As a sulfonamide, it is likely to interfere with the folate synthesis pathway in bacteria .

Result of Action

As a sulfonamide, it is likely to inhibit bacterial growth and reproduction by interfering with folic acid synthesis .

Eigenschaften

IUPAC Name |

4-methylsulfonylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-11(9,10)7-4-2-6(8)3-5-7/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQVBQDPPRIPJIW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCC(CC1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methanesulfonylcyclohexan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

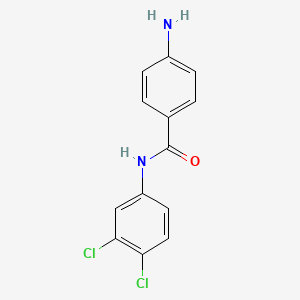

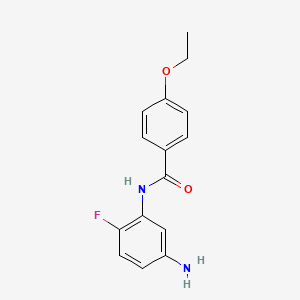

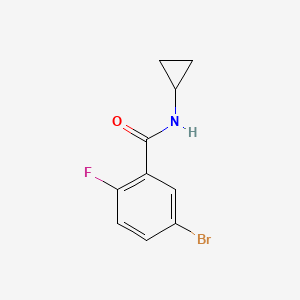

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4-[4-(Propan-2-yl)phenyl]-1,3-thiazol-2-yl}acetonitrile](/img/structure/B3072259.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1,4-diazepane](/img/structure/B3072271.png)

![3-([Methyl(propan-2-yl)amino]methyl)aniline](/img/structure/B3072281.png)

![4-[(2-Methoxyethoxy)methyl]aniline](/img/structure/B3072296.png)

![3-[(2,6-Dimethylmorpholin-4-yl)methyl]benzonitrile](/img/structure/B3072304.png)

![tert-butyl N-[2-amino-1-(4-methylphenyl)ethyl]carbamate](/img/structure/B3072331.png)